Thiourea, N-(aminoiminomethyl)-
CAS No.:
Cat. No.: VC13622503
Molecular Formula: C2H6N4S
Molecular Weight: 118.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C2H6N4S |
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Molecular Weight | 118.16 g/mol |
IUPAC Name | (E)-hydrazinylmethylidenethiourea |
Standard InChI | InChI=1S/C2H6N4S/c3-2(7)5-1-6-4/h1H,4H2,(H3,3,5,6,7) |
Standard InChI Key | RMUFSRMRRDOUHH-UHFFFAOYSA-N |
Isomeric SMILES | C(=N/C(=S)N)\NN |
SMILES | C(=NC(=S)N)NN |
Canonical SMILES | C(=NC(=S)N)NN |
Introduction
Chemical Identity and Structural Characteristics
Thiourea, N-(aminoiminomethyl)-, possesses a molecular formula of and a molecular weight of 118.16 g/mol. Its IUPAC name, hydrazinylmethylidenethiourea, reflects the presence of a hydrazine-derived substituent attached to the thiourea backbone. The compound’s structure enables diverse intermolecular interactions, particularly through its sulfur and nitrogen atoms, which contribute to its reactivity in synthetic pathways .
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS Number | 2114-02-5 |
Molecular Formula | |
Molecular Weight | 118.16 g/mol |
IUPAC Name | Hydrazinylmethylidenethiourea |
SMILES | C(=NC(=S)N)NN |
InChI Key | RMUFSRMRRDOUHH-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
The synthesis of thiourea, N-(aminoiminomethyl)-, involves a two-step process optimized for high yield and purity. As detailed in a 2017 patent by Vyome Biosciences, the reaction begins with dicyandiamide treated with hydrochloric acid and sodium thiosulfate pentahydrate, followed by neutralization with ammonium hydroxide .
Reaction Mechanism:
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Stage 1: Dicyandiamide reacts with hydrochloric acid in aqueous medium at 20°C, forming an intermediate.
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Stage 2: Sodium thiosulfate is introduced, leading to the precipitation of gutimine hydrogen sulfate. Adjusting the pH to 8–10 with ammonium hydroxide yields the final product as colorless crystals (80% yield) .
Table 2: Synthesis Conditions and Yield
Parameter | Detail |
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Starting Material | Dicyandiamide |
Reagents | HCl, , |
Temperature | 20°C (Stage 1); 0°C (Stage 2) |
Yield | 80% |
Characterization | (DMSO-d6): δ 7.15 (brs, 3H), 6.99 (brs, 3H) |
Analytical Characterization and Quality Control
Advanced techniques ensure the compound’s purity and stability:
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Spectroscopy: FT-IR and NMR confirm functional groups and structural integrity.
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Chromatography: Reversed-phase HPLC methods validate purity, with detection limits as low as 0.0174 μg/mL .
Table 3: Analytical Parameters
Method | Detail |
---|---|
Detection Limit | 0.0174 μg/mL |
Quantitation Limit | 0.0521 μg/mL |
Linear Range | 0.05–40 μg/mL () |
Future Research Directions
While thiourea, N-(aminoiminomethyl)-, shows synthetic promise, gaps remain in its pharmacological profiling. Potential avenues include:
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Biological Screening: Evaluating its effects on NOS isoforms or microbial targets.
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Derivatization Studies: Modifying the aminoiminomethyl group to enhance selectivity or potency.
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